1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(11-13-5-4-10-21-13)17-9-8-15(12-17)22(19,20)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIVLIJOBJCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone necessitates a multi-step approach, typically involving:
- Construction of the pyrrolidine core with a phenylsulfonyl group at the 3-position.
- Introduction of the 2-(thiophen-2-yl)ethanone moiety via nucleophilic substitution or coupling reactions.
Key challenges include regioselective sulfonylation, stereochemical control (if applicable), and optimizing yields at each stage.
Step-by-Step Methodologies
Formation of 3-(Phenylsulfonyl)pyrrolidine
The pyrrolidine ring is synthesized through cyclization of linear precursors, followed by sulfonylation. A representative protocol adapts methods from sulfonamide-based heterocycle synthesis:
Route A: Cyclization of γ-Amino Alcohols
- Starting Material : γ-Amino alcohol (e.g., 4-aminobutan-1-ol) is reacted with phenylsulfonyl chloride in dichloromethane with triethylamine as a base.
- Cyclization : The intermediate sulfonamide undergoes dehydrative cyclization using trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours.
Route B: Ring-Closing Metathesis
- Diene Precursor : A diene containing a sulfonamide group is subjected to Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) in toluene at 40°C, yielding the pyrrolidine ring.
Table 1: Comparison of Pyrrolidine Formation Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization (TFA) | γ-Amino alcohol | TFA, 80°C, 4h | 65–70 | |
| Ring-Closing | Diene sulfonamide | Grubbs catalyst, toluene, 40°C | 55–60 |
Optimization and Yield Analysis
Critical parameters for optimizing the synthesis include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.
- Base Selection : Strong bases (e.g., NaH) improve deprotonation but risk side reactions; milder bases (K₂CO₃) favor selectivity.
- Temperature Control : Cyclization at 80°C balances reaction rate and decomposition.
Characterization and Analytical Data
The final compound is characterized via:
Comparative Analysis of Methods
Route A (cyclization) offers higher yields (65–70%) but requires acidic conditions, complicating acid-sensitive intermediates. Route B (metathesis) provides milder conditions but lower yields (55–60%). For the ketone-thiophene coupling, nucleophilic substitution outperforms Friedel-Crafts in yield and purity.
Chemical Reactions Analysis
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiophene ring may contribute to the compound’s binding affinity and specificity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of ketosulfones and pyrrolidine derivatives. Key structural analogues include:
Physicochemical Properties
- Solubility: Sulfonyl groups enhance polarity, but the pyrrolidine and thiophene rings may reduce aqueous solubility compared to simpler ketosulfones (e.g., 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanone) .
- Stability: The phenylsulfonyl group increases resistance to hydrolysis relative to non-sulfonylated analogues .
Biological Activity
The compound 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule characterized by a complex structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a thiophene moiety. This unique combination of functional groups suggests potential biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of the compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A pyrrolidine ring , which contributes to the compound's pharmacophore.
- A phenylsulfonyl group , known for its role in various biological activities.
- A thiophene moiety , which may enhance interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the pyrrolidine ring allows for sp³-hybridization, influencing binding affinity to proteins or enzymes. The phenylsulfonyl group may facilitate nucleophilic substitutions, while the thiophene moiety can engage in π-π stacking interactions with aromatic amino acids in target proteins.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related sulfonamide derivatives have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. For instance, derivatives have shown effectiveness in reducing IL-6 and TNF-alpha levels in cell culture models .
Case Studies
Several studies have explored the biological activity of pyrrolidine-containing compounds, highlighting their therapeutic potential:
- Study on Antimicrobial Activity : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the phenylsulfonyl group significantly influenced antibacterial potency against strains like E. coli and S. aureus .
- Anti-inflammatory Research : Research published in Pharmacology Reports indicated that pyrrolidine derivatives could effectively modulate inflammatory responses in animal models, suggesting a pathway for developing anti-inflammatory drugs .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the biological activity of similar compounds based on their molecular descriptors, providing insights into optimizing new derivatives for enhanced efficacy .
Q & A
Q. What are the common synthetic routes for 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the condensation of a pyrrolidine derivative (e.g., 3-phenylsulfonylpyrrolidine) with a thiophene-containing carbonyl compound. Key intermediates include thiophen-2-yl acetyl chloride and phenylsulfonylpyrrolidine precursors. Reactions often employ catalysts like phosphorus pentasulfide (P₄S₁₀) for sulfurization and acidic/basic conditions for cyclization. Purification via column chromatography or recrystallization ensures product purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) is critical for confirming the pyrrolidine and thiophene moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structure details, as seen in related compounds .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies indicate degradation under extreme pH (<3 or >11) or elevated temperatures (>80°C). Neutral pH and refrigeration (4°C) are optimal for storage. Degradation products include sulfonic acid derivatives and fragmented thiophene rings, identified via HPLC-MS .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence yield and selectivity during synthesis?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidine nitrogen, while non-polar solvents (e.g., dichloromethane) favor electrophilic thiophene reactions. Temperature control (e.g., 0–5°C for exothermic steps) minimizes side products. Reaction monitoring via TLC or HPLC ensures optimal conversion .
Q. What computational methods model the electronic properties of the thiophene and phenylsulfonyl moieties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking simulations assess interactions with biological targets (e.g., enzyme active sites), guided by the electron-withdrawing sulfonyl group’s impact on charge distribution .
Q. How can Structure-Activity Relationship (SAR) studies optimize pharmacological properties?
SAR studies involve modifying the pyrrolidine ring’s substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) and evaluating bioactivity. In vitro assays (e.g., kinase inhibition) compare derivatives, revealing that bulkier groups enhance target specificity but reduce solubility .
Q. What strategies resolve contradictions in reported biological data for this compound?
Discrepancies in IC₅₀ values across studies may arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., fixed incubation times) and orthogonal assays (e.g., fluorescence vs. luminescence) validate activity. Meta-analyses of published data identify trends .
Q. How does the phenylsulfonyl group influence nucleophilic substitution reactivity?
The sulfonyl group’s electron-withdrawing nature polarizes the pyrrolidine nitrogen, increasing susceptibility to nucleophilic attack. Kinetic studies using substituted benzyl chlorides show accelerated reaction rates compared to non-sulfonated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
